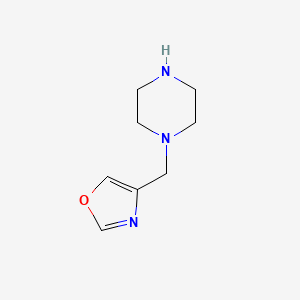

4-(Piperazin-1-ylmethyl)oxazole

Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in medicinal chemistry. nih.govnih.gov It is estimated that over 90% of new drugs contain at least one heterocyclic ring. semanticscholar.org Their prevalence stems from their structural diversity and their ability to engage in a wide array of interactions with biological macromolecules, such as enzymes and receptors. nih.govresearchgate.net These interactions, which include hydrogen bonding, π-π stacking, and hydrophobic interactions, are fundamental to the therapeutic effect of a drug. researchgate.net The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts specific physicochemical properties to the molecule, influencing its solubility, lipophilicity, and metabolic stability—all critical factors for a successful drug. researchgate.net

The Oxazole (B20620) Moiety: A Versatile Pharmacophore in Bioactive Compounds

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key component in a multitude of naturally occurring and synthetic bioactive compounds. nih.govtandfonline.comnih.gov This versatile pharmacophore is known to be a part of molecules exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. tandfonline.comnih.govresearchgate.net The stability of the oxazole ring and its capacity for diverse substitutions make it an attractive building block in the design of new therapeutic agents. nih.govnih.gov The arrangement of its heteroatoms allows for specific interactions with biological targets, contributing to the potency and selectivity of the parent molecule. nih.gov

The Piperazine (B1678402) Moiety: A Privileged Scaffold for Modulating Physicochemical and Biological Properties

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is widely recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net Its inclusion in a molecule can significantly enhance its pharmacological profile. nih.govscilit.com The basic nature of the piperazine nitrogens allows for the formation of salts, which can improve a drug's solubility and oral bioavailability. researchgate.netscilit.com Furthermore, the piperazine ring can be readily modified at its nitrogen atoms, providing a convenient handle for chemists to fine-tune the molecule's properties to achieve the desired therapeutic effect and pharmacokinetic profile. scilit.comukzn.ac.za This adaptability has led to the incorporation of the piperazine moiety into a wide array of approved drugs targeting various diseases, including cancer, infections, and central nervous system disorders. nih.govresearchgate.netrsc.org

Rationale for the Design and Investigation of 4-(Piperazin-1-ylmethyl)oxazole as a Chemical Entity

The strategic combination of the oxazole and piperazine moieties into the single molecular framework of this compound is a deliberate design choice aimed at creating a new chemical entity with enhanced "drug-like" properties. This "hybrid drug" approach leverages the distinct advantages of each component. mdpi.com The oxazole ring provides a stable and versatile core that can be tailored for specific biological targets, while the piperazine ring offers a means to optimize the molecule's solubility, absorption, and metabolic properties. nih.govscilit.com The methylene (B1212753) linker connecting the two rings provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. This thoughtful design makes the this compound scaffold a highly promising platform for the development of novel therapeutics.

Overview of Research Trajectories for the this compound Scaffold

Initial research into the this compound scaffold and its derivatives has explored a range of potential therapeutic applications. Scientists are actively investigating the synthesis of new analogues and evaluating their biological activities. ukzn.ac.zanih.govrsc.org Key areas of investigation include its potential as an anticancer, antidepressant, and antimicrobial agent. rsc.orgnih.govnih.gov The research trajectory involves synthesizing libraries of compounds with various substitutions on both the oxazole and piperazine rings to establish structure-activity relationships (SAR). nih.gov These studies are crucial for identifying the most potent and selective compounds for further development. Computational methods, such as molecular docking, are also being employed to understand how these molecules interact with their biological targets at the molecular level and to guide the design of more effective derivatives. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-11(4-2-9-1)5-8-6-12-7-10-8/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQCVOBYEBDLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 4 Piperazin 1 Ylmethyl Oxazole and Its Analogues

Fundamental Synthetic Routes to the Oxazole (B20620) Core within the 4-(Piperazin-1-ylmethyl)oxazole Structure

The initial and crucial phase in the synthesis of this compound is the formation of the 4-substituted oxazole ring. This can be approached through various established and contemporary methods.

Construction of the Oxazole Ring System

The assembly of the oxazole heterocycle is a well-documented area of organic chemistry, with several named reactions providing reliable pathways to this scaffold.

Historically significant methods remain cornerstones for oxazole synthesis due to their versatility and reliability.

Robinson-Gabriel Synthesis : This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form an oxazole. beilstein-journals.orgchemrxiv.org The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid or phosphorus pentachloride. beilstein-journals.orgthepharmajournal.com While powerful for generating 2,5-disubstituted oxazoles, its application to create the specific substitution pattern of the target precursor requires appropriately substituted starting materials. beilstein-journals.org

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this synthesis produces an oxazole from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. thepharmajournal.com This method is particularly effective for preparing 2,5-diaryl oxazoles. thepharmajournal.com

Van Leusen Reaction : A versatile method for forming oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). rsc.org This reaction is particularly useful for producing 5-substituted oxazoles when aldehydes are used as starting materials. rsc.orgsigmaaldrich.com By selecting appropriate aldehydes and potentially using modified TosMIC reagents, various substitution patterns on the oxazole ring can be achieved. sigmaaldrich.com

| Classical Reaction | Starting Materials | Key Reagents | Typical Products |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, PCl₅, POCl₃ | 2,5-Disubstituted oxazoles |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted oxazoles |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted oxazoles |

Table 1: Overview of Classical Oxazole Synthesis Reactions.

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and sustainable methods.

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods. beilstein-journals.org Microwave-assisted Van Leusen reactions, for instance, have been developed for the efficient synthesis of 5-aryl-1,3-oxazoles. sigmaaldrich.com

Green Catalysts : The development of reusable and non-toxic catalysts is a key aspect of green chemistry. For example, iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) have been used as a magnetically separable and recyclable catalyst for the synthesis of functionalized oxazoles under mild conditions. nih.gov

Ionic Liquids : Ionic liquids can serve as environmentally benign solvents and catalysts in oxazole synthesis. A one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully carried out in ionic liquids, which could be recovered and reused without a significant loss in product yield. sigmaaldrich.comrsc.org

| Green Approach | Key Feature | Advantages | Example Application |

| Microwave Irradiation | Rapid, uniform heating | Reduced reaction times, higher yields, cleaner reactions | Van Leusen synthesis of 5-aryl-1,3-oxazoles sigmaaldrich.com |

| Nanocatalysts (e.g., Fe₃O₄) | Recyclable, mild conditions | Sustainability, ease of separation | Synthesis of functionalized nih.govorganic-chemistry.org-oxazoles nih.gov |

| Ionic Liquids | "Green" solvent/catalyst | Recyclability, potentially improved reaction rates | One-pot Van Leusen synthesis of 4,5-disubstituted oxazoles sigmaaldrich.comrsc.org |

Table 2: Contemporary and Green Methods in Oxazole Synthesis.

Introduction of the Methylamine Linker to the Oxazole Core

A key strategic step for the synthesis of this compound is the installation of a reactive methyl group at the C4 position of the oxazole ring. A common and effective route involves the synthesis and subsequent functionalization of an intermediate such as ethyl 4-oxazolecarboxylate . sigmaaldrich.com

Reduction of the Ester : The ester group of ethyl 4-oxazolecarboxylate can be reduced to a primary alcohol, yielding 4-(hydroxymethyl)oxazole . This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.comucalgary.ca Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. libretexts.org

Conversion to a Halomethyl Group : The resulting 4-(hydroxymethyl)oxazole is then converted into a more reactive intermediate, 4-(chloromethyl)oxazole (B1368424) , by replacing the hydroxyl group with a halogen. This can be accomplished using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step creates an electrophilic center on the methyl group, priming it for nucleophilic attack by the piperazine (B1678402) moiety. nih.gov

Introduction and Functionalization of the Piperazine Moiety in this compound Synthesis

The final stage of the synthesis involves coupling the piperazine ring to the prepared 4-(chloromethyl)oxazole intermediate.

Direct N-Alkylation and Related Coupling Strategies with the Piperazine Ring

The most direct method for attaching the piperazine ring is through a nucleophilic substitution reaction.

N-Alkylation : 4-(Chloromethyl)oxazole can be reacted directly with piperazine. The nitrogen atom of piperazine acts as a nucleophile, displacing the chloride ion from the methyl group to form the desired C-N bond. nih.gov A significant challenge in this reaction is controlling the selectivity, as piperazine has two nucleophilic nitrogen atoms, which can lead to undesired dialkylation.

Use of a Protecting Group : To achieve selective mono-alkylation, a common strategy is to use a protected form of piperazine, such as 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, leaving the other free to react with the 4-(chloromethyl)oxazole. libretexts.orgjgtps.com The reaction is typically carried out in the presence of a base, like potassium carbonate, in a suitable solvent such as acetonitrile. ucalgary.ca Following the successful coupling to form tert-butyl 4-(oxazol-4-ylmethyl)piperazine-1-carboxylate , the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, This compound . libretexts.org This two-step approach generally provides cleaner reactions and higher yields of the desired mono-substituted product.

| Reaction Step | Reactants | Key Reagents/Conditions | Product |

| Ester Reduction | Ethyl 4-oxazolecarboxylate | 1. LiAlH₄, THF2. H₂O workup | 4-(Hydroxymethyl)oxazole |

| Halogenation | 4-(Hydroxymethyl)oxazole | SOCl₂ or POCl₃ | 4-(Chloromethyl)oxazole |

| N-Alkylation (Protected) | 4-(Chloromethyl)oxazole, 1-Boc-piperazine | K₂CO₃, Acetonitrile | tert-Butyl 4-(oxazol-4-ylmethyl)piperazine-1-carboxylate |

| Deprotection | tert-Butyl 4-(oxazol-4-ylmethyl)piperazine-1-carboxylate | Trifluoroacetic acid or HCl | This compound |

Table 3: Synthetic Pathway to this compound via a Protected Piperazine Intermediate.

Multi-component Reactions for Integrated Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules like this compound and its analogs in a single step. Several MCRs are applicable to the synthesis of the oxazole core, which can then be further functionalized.

The Van Leusen oxazole synthesis is a powerful method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org While not directly yielding the final product, a suitably protected amino-aldehyde could be envisioned as a substrate. More practically, a 4,5-disubstituted oxazole can be prepared in a one-pot Van Leusen reaction using an aliphatic halide, an aldehyde, and TosMIC. organic-chemistry.org This could be adapted to synthesize a 4-functionalized oxazole that can be subsequently converted to the piperazinylmethyl group.

The Ugi and Passerini reactions are other prominent MCRs for generating molecular diversity. A tandem Ugi/Robinson-Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. core.ac.uk While this specific sequence may not directly produce the target scaffold, the principle of using MCRs to rapidly assemble a decorated oxazole core that can be later elaborated is a key strategy. For instance, an Ugi reaction could be designed with a component bearing a masked amino group, which after deprotection, could be used to introduce the piperazine moiety. The Groebke–Blackburn–Bienaymé multicomponent reaction is another powerful tool for synthesizing imidazo-fused heterocycles and could potentially be adapted for oxazole synthesis with appropriate starting materials. nih.gov

Advanced Synthetic Strategies and Methodological Advancements

Modern synthetic chemistry offers sophisticated tools to streamline the synthesis of complex molecules and to introduce novel structural features.

Catalytic Approaches in the Synthesis of this compound Analogues

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of heterocyclic compounds. For the this compound scaffold, catalytic approaches can be employed for both the formation of the oxazole ring and for the late-stage functionalization of the molecule.

Manganese-catalyzed dehydrogenation of amido alcohols provides a route to oxazoles. researchgate.net This method offers a regioselective, one-pot reaction from readily available esters and amino alcohols. Palladium-catalyzed C-H activation is another powerful strategy for the direct functionalization of the oxazole ring, allowing for the introduction of various substituents. For example, Pd-catalyzed C4-olefination of oxazoles via C-H bond activation has been reported, which could be a stepping stone to further modifications.

The synthesis of oxazole derivatives from simple amides and ketones has also been achieved via a Pd(II)-catalyzed sp2 C-H activation pathway. nih.gov This one-step method proceeds through a C-N bond formation followed by a C-O bond formation to close the ring, offering a convergent route to substituted oxazoles.

Solid-Phase Synthesis and Combinatorial Chemistry for Derivative Libraries

Solid-phase synthesis and combinatorial chemistry are invaluable tools for the rapid generation of libraries of compounds for high-throughput screening. For the this compound scaffold, a solid-phase approach could be envisioned where either the oxazole or the piperazine moiety is attached to a solid support.

For example, a resin-bound piperazine could be reacted with a 4-(halomethyl)oxazole in solution. Alternatively, a resin-bound amino acid could be used as a precursor to a 4-substituted oxazole via methods like the Wipf and Miller modification of the Robinson-Gabriel synthesis. mdpi.com This involves the oxidation of a β-keto amide followed by cyclodehydration. The resulting resin-bound oxazole could then be cleaved and further modified in solution. The synthesis of combinatorial libraries of other small heterocycles like pyrazoles and isoxazoles on solid phase has been successfully demonstrated and similar principles can be applied to the oxazole scaffold. rsc.org

Green Chemistry Principles Applied to the Synthesis of the Scaffold

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. For the synthesis of this compound and its analogs, several green strategies can be employed.

The use of greener solvents, such as ionic liquids, has been shown to be effective in the Van Leusen oxazole synthesis, allowing for high yields and recyclability of the solvent. organic-chemistry.org Microwave-assisted synthesis can significantly reduce reaction times and energy consumption in various steps of the synthetic sequence. researchgate.net Furthermore, the development of catalyst-free reactions or the use of highly efficient and recyclable catalysts aligns with green chemistry principles. For instance, a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin has been used as a catalyst in the Van Leusen reaction, which can be easily removed by filtration. organic-chemistry.org One-pot reactions and multi-component reactions, as discussed earlier, also contribute to a greener synthesis by reducing the number of work-up and purification steps, thereby minimizing solvent waste. researchgate.net

Derivatization and Structural Diversification of this compound

The ability to selectively modify the core structure of this compound is essential for structure-activity relationship (SAR) studies.

Modification at the Oxazole Ring Positions

The oxazole ring offers several positions (C2, C5) for further functionalization, in addition to the C4-substituent. The reactivity of these positions can be exploited to introduce a wide range of chemical diversity.

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating groups. When it occurs, the C4 position is the most reactive, followed by C5 and then C2. However, with the C4 position already substituted, attention turns to C2 and C5.

A more common and versatile approach is the metalation of the oxazole ring followed by reaction with an electrophile. Lithiation at the C2 position is a well-established method for introducing substituents. For example, treatment of an oxazole with a strong base like n-butyllithium generates a 2-lithiooxazole, which can react with various electrophiles such as aldehydes, ketones, or alkyl halides.

Palladium-catalyzed cross-coupling reactions are also powerful tools for the derivatization of the oxazole ring. For instance, a pre-functionalized oxazole, such as a 5-bromooxazole, can undergo Suzuki or Stille coupling reactions to introduce aryl or vinyl groups at the C5 position.

The following table summarizes some potential derivatization reactions at the oxazole ring of a this compound scaffold, based on known reactivity of oxazoles.

| Position | Reaction Type | Reagents and Conditions (Illustrative) | Potential Substituent |

| C2 | Lithiation and Electrophilic Quench | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., R-CHO) | Alkyl, Aryl, Hydroxyalkyl |

| C5 | Halogenation | N-Bromosuccinimide (NBS), CCl4 | Bromo |

| C5 | Palladium-catalyzed Cross-Coupling (on 5-halooxazole) | Arylboronic acid, Pd(PPh3)4, base | Aryl, Heteroaryl |

It is important to note that the piperazine moiety may require protection during some of these chemical transformations to avoid side reactions. The choice of protecting group would depend on its stability to the reaction conditions and the ease of its removal.

Substitution Patterns on the Piperazine Nitrogen Atoms

The piperazine ring in this compound offers a prime site for chemical modification, particularly at the N4-position. This allows for the introduction of a wide array of substituents, which can significantly influence the pharmacological properties of the resulting compounds. The most common strategy to achieve this diversification is the reaction of a 4-(halomethyl)oxazole with a pre-synthesized, monosubstituted piperazine.

The synthesis of N-substituted piperazines is a well-trodden path in organic chemistry. A plethora of methods exist to introduce aryl, heteroaryl, alkyl, and acyl groups onto one of the piperazine nitrogens. For instance, N-arylpiperazines are readily prepared through methods like the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution reactions.

A study on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally analogous to the oxazole compounds of interest, details the alkylation of various N-arylpiperazines with 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol. scirp.org This reaction proceeds efficiently in the presence of a base like pyridine (B92270) in a suitable solvent such as tetrahydrofuran (THF) at room temperature. This methodology is directly transferable to the synthesis of 4-((4-arylpiperazin-1-yl)methyl)oxazoles.

The range of substituents that can be incorporated is extensive, as demonstrated by the variety of commercially available or readily synthesizable N-substituted piperazines. The following table showcases a representative, though not exhaustive, list of N-substituted piperazines that can be used to generate diverse analogues of this compound, along with the general reaction conditions.

| N-Substituent on Piperazine | Reagents and Conditions for Coupling with 4-(Chloromethyl)oxazole | Reference for Analogy |

| Phenyl | Pyridine, THF, Room Temperature | scirp.org |

| 4-Fluorophenyl | Pyridine, THF, Room Temperature | scirp.org |

| 2-Methoxyphenyl | Pyridine, THF, Room Temperature | scirp.org |

| 4-Nitrophenyl | Pyridine, THF, Room Temperature | scirp.org |

| Pyridin-2-yl | Pyridine, THF, Room Temperature | scirp.org |

| Benzoyl | EDC, HOBt, DCM | nih.gov |

This table is illustrative and based on analogous reactions with similar heterocyclic systems. Reagents: EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, DCM = Dichloromethane, THF = Tetrahydrofuran.

Exploration of Linker Variations (e.g., alkyl chains, rigid linkers)

Modification of the linker connecting the piperazine and oxazole rings provides another avenue for modulating the properties of these compounds. While the methyl linker is common, extending it to an ethyl, propyl, or incorporating more rigid elements can alter the spatial relationship between the two heterocycles, potentially leading to improved target engagement or altered pharmacokinetic profiles.

Direct examples of linker variations for the this compound scaffold are not extensively reported in the literature. However, by examining related heterocyclic systems, we can infer potential synthetic strategies. For instance, the synthesis of analogues with an ethyl linker, i.e., 4-(2-(piperazin-1-yl)ethyl)oxazole, could be envisioned by reacting a 4-(2-haloethyl)oxazole with piperazine. The synthesis of the haloethyl-oxazole intermediate would be a key step.

In a different heterocyclic system, researchers have synthesized compounds with a three-carbon spacer between a piperazine and a benzothiazole/benzoxazole moiety, which was then coupled to a 1,3,4-oxadiazole-2-thiol (B52307). This demonstrates the feasibility of incorporating longer alkyl chains.

Furthermore, the introduction of more rigid linkers, such as an amide-containing linker, has been explored in other contexts. For example, the synthesis of 4-(2-oxo-2-(4-phenyl-piperazin-1-yl)ethyl)-2H-benzo[b] nih.govnih.govoxazin-3-(4H)-one involves the coupling of a piperazine with a carboxylic acid-functionalized heterocycle using standard peptide coupling reagents like EDC and HOBt. nih.gov This suggests a viable route to rigidified analogues of the target scaffold.

The following table presents potential linker variations and the key synthetic intermediates that would be required for their synthesis, based on analogous chemical transformations.

| Linker Variation | Key Intermediate for Synthesis | General Synthetic Approach |

| Ethyl (-CH₂CH₂-) | 4-(2-Haloethyl)oxazole | Nucleophilic substitution with piperazine |

| Propyl (-CH₂CH₂CH₂-) | 4-(3-Halopropyl)oxazole | Nucleophilic substitution with piperazine |

| Amide (-C(O)CH₂-) | 2-(Oxazol-4-yl)acetic acid | Amide coupling with piperazine |

This table outlines hypothetical synthetic strategies based on established chemical principles and analogous reactions in related heterocyclic systems.

Preclinical Biological Evaluation and Therapeutic Potential of 4 Piperazin 1 Ylmethyl Oxazole Derivatives

Anticancer Activities and Associated Mechanisms

Derivatives of 4-(Piperazin-1-ylmethyl)oxazole have emerged as a promising scaffold in the quest for novel anticancer agents. Their therapeutic potential stems from their ability to interfere with multiple pathways essential for tumor growth and survival.

In vitro Cytotoxicity in Various Cancer Cell Lines

The cytotoxic effects of oxazole (B20620) derivatives have been evaluated against a panel of human cancer cell lines. For instance, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to the core compound, were tested for their ability to kill cancer cells. nih.gov One derivative, compound 3g , which features a 3-(N,N-dimethylamino)propyl substituent, was particularly effective against the HT29 primary colon adenocarcinoma cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov This potency was comparable to the established chemotherapy drug cisplatin (B142131) and significantly exceeded that of 5-fluorouracil (B62378) against the same cell line. nih.gov Importantly, these compounds were generally found to be less toxic to healthy normal human dermal fibroblasts (NHDF) than the reference drugs, suggesting a degree of selectivity for cancer cells. nih.gov

Similarly, other studies on related structures, such as 1,3,4-oxadiazole (B1194373) derivatives with a piperazine (B1678402) moiety, have shown broad-spectrum antitumor activity against cell lines including HepG2 (liver cancer), HeLa (cervical cancer), SW1116 (colon cancer), and BGC823 (gastric cancer). nih.gov In another study, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives demonstrated significant cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with some compounds showing lower IC50 values than the reference drug 5-fluorouracil. nih.gov

Table 1: In vitro Cytotoxicity of Selected Oxazole and Piperazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / CC50 (µM) | Reference |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine (3g ) | HT29 (Colon) | 58.4 | nih.gov |

| Cisplatin (Reference) | HT29 (Colon) | 47.17 | nih.gov |

| 5-Fluorouracil (Reference) | HT29 (Colon) | 381.16 | nih.gov |

| 1,3,4-Oxadiazole-piperazine derivative (13 ) | HepG2 (Liver) | Most effective of series | mdpi.com |

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole (3h ) | HUH7 (Liver), MCF7 (Breast) | Lower than 5-FU | nih.gov |

| Ciprofloxacin (B1669076) derivative (2 ) | Various | 10 | nih.gov |

| Ciprofloxacin derivative (6h ) | Various | 10 | nih.gov |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (10ec ) | BT-474 (Breast) | 0.99 | rsc.org |

IC50/CC50 values represent the concentration of a drug that is required for 50% inhibition/cytotoxicity in vitro.

Modulation of Apoptosis and Cell Cycle Progression

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis (programmed cell death) and interference with the cell cycle. For example, a new derivative of ciprofloxacin containing a piperazin-1-yl moiety was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in HCT 116 (colorectal cancer) and A549 (non-small cell lung carcinoma) cells. nih.gov This was accompanied by the overexpression of pro-apoptotic proteins like p53 and Bax, and a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Similarly, detailed biological studies on a potent piperazine-integrated triazole derivative revealed that it induced apoptosis in BT-474 breast cancer cells, which was confirmed by various staining assays (acridine orange/ethidium bromide, DAPI, and annexin (B1180172) V-FITC/propidium iodide). rsc.org Flow cytometric analysis further showed that this compound caused cell cycle arrest at the sub-G1 and G2/M phases. rsc.org The cytotoxic effect of the most potent 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivative was also linked to apoptosis, with treated cells showing condensed and fragmented nuclei, a hallmark of this process. nih.gov

Inhibition of Kinase Targets (e.g., EGFR, FAK, VEGFR-2)

Many cancers are driven by the aberrant activity of protein kinases. The this compound scaffold has been utilized to design inhibitors of several key kinases involved in cancer progression.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. nih.gov In silico analysis of novel oxazolo[5,4-d]pyrimidine derivatives predicted potent inhibitory activity towards human VEGFR-2. nih.gov Molecular docking studies showed that these compounds could bind effectively to the VEGFR-2 active site, with binding energies ranging from -38.5 to -47.3 kJ/mol. nih.gov Other studies on 1,3,4-oxadiazole derivatives also identified them as potential VEGFR-2 inhibitors. mdpi.comnih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that is often overexpressed in various cancers. nih.govsemanticscholar.org Benzimidazole-based 1,3,4-oxadiazole derivatives have been synthesized and shown to exhibit significant inhibitory activity against EGFR kinase. semanticscholar.org Two compounds, in particular, displayed IC50 values of 0.33 and 0.38 µM, which were comparable to the known EGFR inhibitor erlotinib. semanticscholar.org

FAK: Focal Adhesion Kinase (FAK) is involved in cell adhesion and migration, processes that are critical for cancer metastasis. Phenylpiperazine derivatives of 1,3,4-oxadiazole have been investigated as FAK inhibitors, with one of the most effective compounds showing potent inhibition of liver cancer cell growth. mdpi.com

Anti-tumor Efficacy in Xenograft Models

The promising in vitro results for some of these derivatives have been translated into in vivo studies using xenograft models, where human cancer cells are implanted into laboratory animals. For instance, orally administered pyridone-embedded analogs of cortistatin A, a compound with anti-angiogenic properties, exhibited excellent in vivo antitumor activity in mice with subcutaneously inoculated sarcoma S180 cells. mdpi.com A significant reduction in tumor growth and weight was observed without signs of acute toxicity. mdpi.com

Anti-angiogenesis and Anti-migration Effects

Beyond direct cytotoxicity, inhibiting the formation of new blood vessels (anti-angiogenesis) and preventing cancer cell migration are crucial strategies in cancer therapy. Cortistatin A analogs have demonstrated potent anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). mdpi.com Another compound, FPP-3, a dual COX/5-LOX inhibitor, was shown to suppress the release of VEGF, a key angiogenesis promoter, and inhibit VEGF-induced endothelial cell proliferation, tube formation, and invasion. nih.gov

Antimicrobial and Antiparasitic Efficacy

In addition to their anticancer properties, the this compound scaffold and related heterocyclic structures have been explored for their potential to combat infectious diseases.

Fluoroquinolones, a class of antibiotics, have been modified with piperazine moieties to enhance their activity. nih.gov A series of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl groups at the C7 position were synthesized and tested against bacterial pathogens. nih.gov Notably, some of these derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, representing a 16-fold increase in potency compared to ciprofloxacin. nih.gov Many of the derivatives also maintained their potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, other research has focused on synthesizing N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole, which have shown significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Hybrid molecules combining a 1-(4-fluorophenyl)piperazine (B120373) skeleton with other heterocyclic systems have also been screened for antimicrobial activity, with some showing good to moderate antibacterial effects. researchgate.net While the primary focus of the reviewed literature is on anticancer and antibacterial activities, the broad biological activity of these scaffolds suggests that further investigation into their antiparasitic potential could be a valuable area of future research.

Antibacterial Activity Spectrum (Gram-positive and Gram-negative bacteria)

Derivatives of this compound have demonstrated a broad range of antibacterial activities, with specific structural modifications influencing their spectrum and potency against both Gram-positive and Gram-negative bacteria.

Research into 5-(4-methyl-1,2,3-triazolyl)methyl oxazolidinones featuring acylpiperazinyl moieties revealed potent activity primarily against Gram-positive cocci. researchgate.net Specifically, isopropylcarbonylpiperazino and dichloroacetylpiperazino derivatives showed activity comparable to linezolid, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/ml. researchgate.net However, these compounds generally lacked efficacy against Gram-negative bacteria. researchgate.net

Conversely, other classes of piperazine derivatives have shown significant effects against Gram-negative strains. mdpi.com Fluoroquinolone derivatives incorporating a 4-(carbopiperazin-1-yl)piperazinyl moiety at the C7 position exhibited substantial activity against Gram-negative bacteria like E. coli. nih.gov Furthermore, certain N,N′-disubstituted piperazines have been noted for their significant antibacterial action against Gram-negative organisms, particularly E. coli. mdpi.com The introduction of an oxadiazole ring to a ciprofloxacin-piperazine conjugate resulted in moderate activity against the urease-producing Gram-negative bacterium Klebsiella pneumoniae. researchgate.net

| Derivative Class | Bacterial Spectrum | Tested Strains | Observed Activity (MIC) | Source |

|---|---|---|---|---|

| Acylpiperazinyl Oxazolidinones | Gram-positive | Gram-positive cocci | 0.5-2 µg/ml | researchgate.net |

| Fluoroquinolone-Piperazine Derivatives | Gram-negative | E. coli, P. aeruginosa | 0.016-0.063 µg/mL (MBC for some derivatives) | nih.gov |

| N,N′-Disubstituted Piperazines | Gram-negative | E. coli | Significant Inhibition Zones | mdpi.com |

| Ciprofloxacin-Oxadiazole-Piperazines | Gram-negative | Klebsiella pneumoniae | Moderate Activity | researchgate.net |

| Acylpiperazinyl Oxazolidinones | Gram-negative | Various | Lacked Activity | researchgate.net |

Antifungal Properties

The piperazine nucleus is a well-established scaffold in the design of antifungal agents. asianpubs.org The fungistatic nature and potential for resistance associated with existing azole drugs have driven the search for novel antifungal compounds. nih.gov

A series of N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl) acetamides were synthesized and tested for their antifungal activity. asianpubs.org These compounds were evaluated against dermatophytes such as Tricophyton rubrum and Epidermophyton floccosum, as well as the yeast Malassezia furfur, with some derivatives showing appreciable activity when compared to the standard drug, ketoconazole. asianpubs.org

In another study, novel alkylated piperazines and alkylated piperazine-azole hybrids were developed. nih.gov Many of these molecules displayed broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species, with excellent MIC values. nih.gov The mechanism of action for these hybrids was suggested to be the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme. nih.gov

| Derivative Class | Tested Fungi | Standard Drug | Key Finding | Source |

|---|---|---|---|---|

| N4-(Piperazinoyl-methyl)-1,4-benzothiazin-2-yl Acetamides | Tricophyton rubrum, Epidermophyton floccosum, Malassazia furfur | Ketoconazole | Some compounds exhibited appreciable activity. | asianpubs.org |

| Alkylated Piperazine-Azole Hybrids | Candida spp., Aspergillus spp. | Voriconazole | Broad-spectrum activity with excellent MIC values. | nih.gov |

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the development of new and more effective drugs. Piperazine-containing compounds have shown considerable promise in this area. Pyrazinamide, a first-line antitubercular drug, features a related pyrazine (B50134) ring, highlighting the potential of such nitrogen-containing heterocycles. rsc.org

A series of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and -1,2,4-triazole derivatives were synthesized and evaluated for their in-vitro tuberculostatic activity against Mycobacterium tuberculosis. nih.gov These compounds demonstrated inhibitory activity with MIC values reported to be in the range of 25-100 mg/ml. nih.gov

More recently, a series of novel benzamide (B126) derivatives containing a pyrazine-2-carbonyl)piperazine moiety were designed and tested against Mycobacterium tuberculosis H37Ra. rsc.org Several of these compounds exhibited significant activity, with 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 µM. rsc.org

| Derivative Class | Mycobacterium Strain | Observed Activity | Source |

|---|---|---|---|

| (4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazoles/1,2,4-triazoles | M. tuberculosis | MIC: 25-100 mg/ml | nih.gov |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides | M. tuberculosis H37Ra | IC₅₀: 1.35-2.18 µM | rsc.org |

Antileishmanial Activity

The search for new treatments for leishmaniasis, a parasitic disease with significant morbidity, has led to the investigation of various heterocyclic scaffolds. Piperazine derivatives have emerged as a promising class of compounds.

In one study, a series of 1-aryl-4-(naphthalimidoalkyl) piperazines were evaluated for their activity against Leishmania major and Leishmania mexicana. nih.gov Two compounds from this series were active against the promastigote (extracellular) form of the parasite, and one compound was also effective against the clinically relevant intracellular amastigote form. nih.gov The mechanism of action was linked to the collapse of the parasite's mitochondrial electrochemical potential. nih.gov

Additionally, pyrazole (B372694) derivatives have been assessed for their potential against Leishmania major promastigotes. nih.gov Several compounds in this class, which can be structurally related to the broader family of nitrogen-containing heterocycles, exhibited promising antileishmanial activity with IC₅₀ values between 34.79 and 43.55 μg/mL, proving more effective than the standard drug, Glucantime. nih.gov

| Derivative Class | Leishmania Species | Parasite Stage | Observed Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 1-Aryl-4-(naphthalimidoalkyl) piperazines | L. major, L. mexicana | Promastigotes & Amastigotes | Active at non-toxic concentrations | nih.gov |

| Pyrazole Derivatives | L. major | Promastigotes | 34.79–43.55 μg/mL | nih.gov |

Neuropharmacological Investigations

Beyond antimicrobial applications, piperazine-based structures are integral to neuropharmacology, acting on various central nervous system targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key therapeutic strategies for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Piperazine derivatives have been extensively studied as potential cholinesterase inhibitors.

One study reported a series of piperazine derivatives with potent inhibitory activity against both enzymes. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for these compounds were in the range of 4.59–6.48 µM for AChE and 4.85–8.35 µM for BuChE. nih.gov In another investigation, benzoxazole-based thiazolidinone hybrids containing a piperidine (B6355638) moiety (structurally related to piperazine) also demonstrated good inhibition against both AChE and BuChE, with IC₅₀ values as low as 4.20 µM and 3.80 µM, respectively. researchgate.net Furthermore, research into 1,2,4-oxadiazole (B8745197) derivatives has identified compounds with selective inhibitory activity towards BuChE, which may be beneficial in later stages of Alzheimer's disease. researchgate.net

| Derivative Class | Enzyme Target | Observed Activity (IC₅₀ Range) | Standard Drug for Comparison | Source |

|---|---|---|---|---|

| Piperazine derivatives | AChE | 4.59-6.48 µM | Tacrine | nih.gov |

| BuChE | 4.85-8.35 µM | |||

| Benzoxazole-thiazolidinone hybrids | AChE | 4.20-43.20 µM | Donepezil | researchgate.net |

| BuChE | 3.80-34.50 µM | |||

| 1,2,4-Oxadiazole derivatives | BuChE | Selective Inhibition | Donepezil | researchgate.net |

Modulation of Dopamine (B1211576) D3 Receptors (D3R)

The dopamine D3 receptor (D3R) is a key target for the treatment of neurological and psychiatric disorders, including Parkinson's disease. nih.gov Several clinically used dopamine agonists, such as pramipexole (B1678040) and ropinirole, show a higher affinity for D3 receptors compared to D2 receptors. nih.gov

Research has led to the development of novel D3-preferring agonists based on a hybrid template that includes a piperazine structure. nih.gov One such lead compound, (−)-N⁶-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264), exhibited high affinity and selectivity for the D3 receptor. This compound not only demonstrated high-affinity binding but also acted as a potent agonist, stimulating downstream signaling pathways such as mitogen-activated protein kinases (MAPK) and G-protein coupled inward rectifier potassium (GIRK) channels. nih.gov Such D3R-preferring agonists have been implicated in neuroprotection, suggesting a potential disease-modifying role in addition to symptomatic treatment. nih.gov

| Compound | Target | Affinity (Ki) | Functional Activity | Source |

|---|---|---|---|---|

| (−)-N⁶-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264) | Dopamine D3 Receptor | High Affinity & Selectivity | Potent agonist; Stimulates MAPK and GIRK channels | nih.gov |

| Dopamine D2 Receptor | Lower Affinity |

Neuropeptide S Receptor (NPSR) Antagonism

Derivatives containing an oxazolo-piperazine core are significant as antagonists of the Neuropeptide S (NPS) receptor. The NPS system is involved in modulating various neurobiological functions, including anxiety, drug abuse, and locomotion. jiehuapharma.com Consequently, NPSR antagonists are under investigation as potential treatments for substance abuse disorders. sigmaaldrich.com

Research has focused on a class of compounds known as oxazolo[3,4-a]pyrazines, which feature the integrated oxazole and piperazine rings. jiehuapharma.com One of the most representative members of this class is SHA 68 (3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide). Studies have demonstrated that compounds in this family can block the NPS-induced mobilization of intracellular Ca2+.

Structure-activity relationship (SAR) studies have been conducted to optimize the in vivo pharmacological profile of these antagonists. For instance, the modification of the core structure led to the development of a guanidine (B92328) derivative, compound 16 , which exhibited nanomolar activity in vitro. In preclinical models, NPSR antagonists have been shown to counteract NPS-induced hyperactivity. The antagonist properties of these compounds were confirmed by their ability to shift the concentration-response curve of NPS to the right without altering its maximum effect, a hallmark of competitive antagonism.

Molecular modeling has provided further insight into the interaction between these ligands and the NPSR, identifying key binding orientations. For example, the carbonyl oxygen of the bicyclic piperazine scaffold is predicted to accept a hydrogen bond from the A199 backbone of the receptor. The development of potent and selective NPSR antagonists like these oxazolo-piperazine derivatives provides valuable tools for studying the physiological functions of the NPS system.

Table 1: In Vitro Activity of Selected Oxazolo[3,4-a]pyrazine NPSR Antagonists

| Compound | Antagonist Potency (pA₂) | Reference |

|---|---|---|

| SHA 68 (1) | 7.82 | |

| Compound 16 | 7.10 | |

| Compound 21 | 7.59 |

Equilibrative Nucleoside Transporter (ENT) Inhibition

A review of the available scientific literature did not yield specific studies evaluating the inhibitory activity of this compound derivatives on equilibrative nucleoside transporters (ENTs).

Antidepressant and Antianxiety Effects in Preclinical Models

Derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which feature a closely related piperazin-1-ylmethyl-dihydro-oxazole core, have been synthesized and evaluated for antidepressant and antianxiety activities in rodent models.

The antidepressant potential of these compounds was assessed using the Porsolt's behavioral despair (forced swimming) test in albino mice. In this model, a reduction in the duration of immobility is indicative of an antidepressant-like effect. The antianxiety activity was investigated using the elevated plus-maze method, a standard behavioral test for screening anxiolytic agents.

From the series of synthesized compounds, 3a (where the substituted phenyl is 4-chlorophenyl) and 3k (where the substituted phenyl is 4-nitrophenyl) were identified as particularly active. These compounds significantly reduced the immobility time in the forced swimming test. Furthermore, compounds 3a and 3k also demonstrated significant antianxiety effects in the plus-maze test. Molecular docking studies for these compounds suggested a potential interaction and binding at the active site of the monoamine oxidase-A (MAO-A) enzyme, proposing a possible mechanism for their antidepressant activity.

Table 2: Preclinical CNS Activity of Piperazinylmethyl-dihydro-oxazole Derivatives

| Compound | Preclinical Test | Finding | Reference |

|---|---|---|---|

| 3a | Forced Swimming Test (mice) | Significant reduction in immobility | |

| 3a | Elevated Plus Maze (mice) | Significant antianxiety activity | |

| 3k | Forced Swimming Test (mice) | Significant reduction in immobility | |

| 3k | Elevated Plus Maze (mice) | Significant antianxiety activity |

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of compounds containing a piperazine heterocycle linked to another aromatic ring system has been explored. For example, the piperazine derivative LQFM182 ((4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone) was shown to reduce the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in a carrageenan-induced pleurisy model in mice.

Similarly, studies on various oxazole derivatives confirm their potential to exert anti-inflammatory effects. In preclinical tests, such as the carrageenan-induced rat paw edema model, synthesized oxazole derivatives have demonstrated the ability to reduce inflammation. This model is a standard for evaluating acute anti-inflammatory activity.

The mechanism of anti-inflammatory action for some piperazine-containing heterocyclic derivatives involves the modulation of key inflammatory enzymes. A study of hybrid compounds containing a 1,3,4-oxadiazole ring, an arylpiperazine residue, and a pyridothiazine-1,1-dioxide core investigated their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are critical mediators of inflammation. The study found that several of these hybrid compounds were potent inhibitors of COX-2, with some showing selectivity for COX-2 over the COX-1 isoform. This selectivity is a desirable trait for anti-inflammatory agents, as it may reduce certain side effects associated with non-selective COX inhibition.

In addition to cytokine reduction, the pyrazole-piperazine derivative LQFM182 was also found to decrease the activity of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress during inflammation.

Other Pharmacological Activities

Derivatives incorporating the oxazole-piperazine scaffold have been investigated for other potential therapeutic applications.

GSK-3β Inhibition: A series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides were identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). The most potent compounds in this series selectively inhibited GSK-3β kinase with IC₅₀ values in the sub-micromolar range. GSK-3β is a key enzyme in numerous cellular signaling pathways, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and inflammation.

Analgesic Activity: In preclinical screening, certain N-(4-substituted-piperazin-1-ylalkyl)-3,4-pyrroledicarboximides demonstrated moderate to high analgesic activity in the 'writhing syndrome' test in mice, which is used to detect and quantify pain relief.

Antimicrobial Activity: Novel purine (B94841) derivatives substituted with a 4-propoxyphenyl)piperazin-1-yl group were synthesized and evaluated for their antimicrobial properties. These compounds exhibited considerable activity against various fungal strains and were also tested for antitubercular activity against Mycobacterium tuberculosis.

Antidiabetic Potential

Research into the antidiabetic properties of compounds containing a piperazine moiety has identified several derivatives with potential therapeutic applications. For instance, certain piperazine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a validated strategy for the management of type 2 diabetes. pensoft.net Studies on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have also shown in vivo antidiabetic activity in streptozotocin-induced diabetic rats. researchgate.net Additionally, N-phenyl piperazine derivatives have been evaluated for their α-amylase inhibitory activity, another target for controlling post-prandial hyperglycemia. biomedpharmajournal.org

However, a thorough review of the scientific literature reveals a lack of specific studies focused on the antidiabetic potential of compounds featuring the precise this compound scaffold. While the broader classes of piperazine and oxazole derivatives have been explored for antidiabetic effects, data on this specific combined structure is not available. nih.govresearchgate.net Therefore, no data tables of research findings for the antidiabetic potential of this compound derivatives can be provided at this time.

Antioxidant Properties

The antioxidant capacities of various piperazine and oxazole-containing compounds have been a subject of scientific investigation. Studies on 1-(phenoxyethyl)-piperazine derivatives have demonstrated their ability to modulate the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in vitro. nih.gov For example, 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine derivatives were found to increase SOD activity and the total antioxidant capacity. nih.gov Similarly, derivatives of 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one have shown antioxidant effects in brain tissue homogenates by increasing SOD activity. nih.gov

Despite these findings for related structures, there is no specific research available on the antioxidant properties of derivatives of this compound. Consequently, it is not possible to present a data table detailing the antioxidant research findings for this particular class of compounds.

Enzyme Inhibition Beyond Kinases (e.g., HDAC, Carbonic Anhydrase)

The inhibition of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) by molecules containing piperazine or oxazole rings has been documented in several studies. For example, piperazine hydroxamates have been synthesized and evaluated as HDAC inhibitors, with some compounds showing activity in the micromolar range against hHDAC8. nih.gov Oxazole-bridged combretastatin (B1194345) A-4 derivatives with tethered hydroxamic acids have also been identified as inhibitors of HDAC1 and HDAC6. mdpi.com

In the context of carbonic anhydrase inhibition, a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives have been shown to be potent inhibitors of the hCA II isoform, which is a target for antiglaucoma drugs. nih.gov The replacement of a morpholine (B109124) oxygen with a piperazine NH in these structures resulted in a compound that retained significant, albeit slightly reduced, potency against hCA II. nih.gov

However, a detailed search of the scientific literature indicates that there are no published studies specifically evaluating the inhibitory activity of this compound derivatives against HDACs or carbonic anhydrases. Therefore, data tables on the enzyme inhibitory potential of this specific compound class cannot be compiled.

Structure Activity Relationship Sar Studies of 4 Piperazin 1 Ylmethyl Oxazole Analogues

Impact of Oxazole (B20620) Ring Substitution on Biological Activity

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, serves as a crucial pharmacophoric element. Its electronic properties and ability to participate in various non-covalent interactions make it a key determinant of the biological activity of the parent compound. Modifications to this ring system, particularly at the 2 and 5-positions, have been shown to significantly impact the potency and selectivity of these analogues.

Effects of Substituents at Position 2

Systematic modifications at the 2-position of the oxazole ring have revealed a profound influence on the biological activity of 4-(piperazin-1-ylmethyl)oxazole analogues. The nature of the substituent at this position can modulate factors such as steric bulk, electronic distribution, and hydrogen bonding capacity, thereby altering the compound's interaction with its biological target.

For instance, in a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which share a similar thiazole-piperazine linkage, the substituent at the 2-position of the thiazole (B1198619) ring (a bioisostere of oxazole) played a critical role in determining antibacterial activity. The findings from this related series can offer valuable insights into the potential effects of similar substitutions on the oxazole ring of the title compound.

| Substituent at Position 2 (on a related thiazole scaffold) | N-Substituent on Piperazine (B1678402) | Antibacterial Activity |

| CH3− | 2,4-dichlorophenyl | Good to Excellent |

| C6H5− | 4-chlorobenzyl | Good to Excellent |

| 2,4-diClC6H3CH2− | 2,4-dichlorophenyl | Good to Excellent |

Table 1: Illustrative antibacterial activity of related thiazole-piperazine derivatives, highlighting the importance of the substituent at the 2-position of the heterocyclic ring. Data extrapolated from a study on (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. koreascience.kr

Effects of Substituents at Position 5 (and its role in the specific compound)

The 5-position of the oxazole ring offers another critical handle for modulating biological activity. Substituents at this position can significantly alter the steric and electronic profile of the molecule, influencing its binding affinity and selectivity.

In a study of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, the nature of the substituent on the phenyl ring at the 5-position of the dihydro-oxazole ring was shown to be a key determinant of antidepressant and antianxiety activities. researchgate.net Although this scaffold is a dihydro-oxazole, the SAR findings provide valuable insights into the potential impact of substitutions at the 5-position of a fully aromatic oxazole ring.

| Substituent on Phenyl Ring at Position 5 (on a related dihydro-oxazole scaffold) | Antidepressant Activity (% decrease in immobility time) | Antianxiety Activity |

| Unsubstituted | 152.00 | Significant |

| 4-Chloro | - | - |

| 4-Fluoro | - | - |

| 4-Nitro | - | - |

| 2,4-Dichloro | 152.33 | Significant |

Table 2: Antidepressant and antianxiety activities of related 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives. Data indicates that both unsubstituted and certain substituted phenyl groups at the 5-position can lead to significant activity. researchgate.net

Influence of Aromaticity and Heteroatom Placement

The aromatic nature of the oxazole ring is fundamental to its role as a stable, planar scaffold that can orient substituents in a defined three-dimensional space. This aromaticity allows for pi-pi stacking interactions with aromatic residues in a protein's binding pocket.

Modulation of the Piperazine Ring and its Substituents

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a common motif in medicinal chemistry due to its ability to improve aqueous solubility and act as a versatile linker. Modifications to the piperazine ring itself and its N-substituents are key strategies for optimizing the pharmacological profile of this compound analogues.

Influence of N-Substituents on Receptor Affinity and Enzyme Inhibition

The nature of the substituent on the distal nitrogen of the piperazine ring (N-substituent) is a major determinant of receptor affinity and enzyme inhibition. This substituent often interacts with a specific sub-pocket of the binding site, and its size, shape, and electronic properties can be tailored to maximize these interactions.

A wide variety of N-substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been explored. For example, in the development of antagonists for various receptors, the introduction of bulky and lipophilic N-aryl groups has often led to increased affinity. The electronic nature of the N-substituent can also be critical. For instance, the presence of electron-withdrawing or electron-donating groups on an N-aryl substituent can modulate the basicity of the piperazine nitrogen, which in turn can affect its interaction with acidic residues in the binding site.

In a study of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH, modifications to the N-substituent on the piperazine ring were critical for whole-cell activity. nih.gov While this is a different scaffold, the principle of the N-substituent's importance holds true across many classes of piperazine-containing compounds.

| N-Substituent on Piperazine (in a related scaffold) | Biological Target | Key Finding |

| Cyclohexyl | M. tuberculosis IMPDH | Essential for whole-cell activity. |

| Flexible ethylenediamine (B42938) spacer | M. tuberculosis IMPDH | Loss of whole-cell activity. |

Table 3: Importance of the N-substituent on the piperazine ring for biological activity in a related series of IMPDH inhibitors. nih.gov

The strategic manipulation of N-substituents allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it a cornerstone of SAR studies for this compound analogues.

Importance of Specific Aromatic or Heteroaromatic Moieties Attached to Piperazine

The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of activity and selectivity. In a series of aminotetralin derivatives, which feature a piperazine ring, it was demonstrated that N-substitution with various indole (B1671886) rings can be well-tolerated. nih.gov Notably, these studies revealed that a direct connection of the heterocyclic ring to the piperazine is not a stringent requirement for maintaining high affinity and selectivity, for instance, at the dopamine (B1211576) D3 receptor. nih.gov The introduction of a linker, such as an amide or a methylene (B1212753) group, between the piperazine and the heterocyclic moiety can result in compounds with high potency. nih.gov

For example, in a series of dopamine D3 receptor ligands, the substitution on the piperazine with different indole rings, connected via a methylene linker, was explored. The results indicated that these modifications are well-accommodated within the receptor's binding pocket, leading to high-affinity ligands. This highlights the versatility of the piperazine nitrogen in accommodating a range of heterocyclic systems, which can be optimized to tune the pharmacological profile of the molecule.

Role of the Methylene Linker in Inter-ring Interactions

Flexibility and Conformational Impact of the Linker

In the context of histamine (B1213489) H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, a related structure, the most potent compounds were obtained when a substituted aniline (B41778) amide was attached to the piperidine (B6355638) via a two-methylene linker. nih.gov This suggests that the length and nature of the linker are critical for optimal positioning of the key interacting moieties within the receptor binding site.

Electronic Effects and Hydrogen Bonding Potential of the Linker

While the methylene linker is primarily non-polar and does not directly participate in hydrogen bonding as a donor or acceptor, its presence influences the electronic properties of the adjacent atoms. The primary role of the linker is to appropriately space the pharmacophoric elements—the piperazine and the oxazole rings. The oxazole ring itself, with its oxygen and nitrogen heteroatoms, can participate in various interactions, including hydrogen bonding. nih.gov The linker's role is to present this moiety in a favorable orientation for such interactions to occur with the target protein.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model for this class of compounds would likely include several key features. The basic nitrogen of the piperazine ring is a common feature in many centrally active compounds and is often crucial for interaction with acidic residues in receptor binding sites. The oxazole ring, being a bioisostere of other functionalities like amides and esters, offers a specific spatial arrangement of hydrogen bond acceptors (the oxygen and nitrogen atoms) and a hydrophobic surface. nih.gov

Correlations Between Structural Modifications and Therapeutic Efficacy/Selectivity

Systematic structural modifications of analogues have provided clear correlations with their therapeutic efficacy and selectivity. In the study of dopamine D3 receptor ligands, it was observed that the nature of the linker and the substitution pattern on the terminal heterocyclic ring significantly impacted both affinity and selectivity. nih.gov For instance, an amide linker connected to the 2-position of an indole ring resulted in a compound with high affinity and selectivity for the D3 receptor. nih.gov

The following interactive data table summarizes the binding affinities of representative compounds from a study on dopamine D2 and D3 receptor ligands, illustrating the impact of structural modifications on selectivity.

| Compound | Linker Type | Heterocycle Substitution | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 Selectivity (D2 Ki / D3 Ki) |

| (-)-10e | Amide | 2-substituted indole | 47.5 | 0.57 | 83.3 |

| (+)-10e | Amide | 2-substituted indole | 113 | 3.73 | 30.3 |

| 10c | Methylene | 7-OH aminotetralin | 116 | 3.72 | 31.2 |

Data derived from a study on aminotetralin derivatives. nih.gov

This data clearly demonstrates that subtle changes, such as stereochemistry (comparing (-)-10e and (+)-10e), can have a profound impact on both binding affinity and selectivity. The higher selectivity of the (-) enantiomer underscores the importance of a precise three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the target receptor.

Computational Chemistry and Chemoinformatic Approaches in the Study of 4 Piperazin 1 Ylmethyl Oxazole

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as 4-(piperazin-1-ylmethyl)oxazole, to the binding site of a target protein.

Molecular docking studies on compounds structurally related to this compound have been instrumental in identifying and characterizing their interactions with various enzymes and receptors. These simulations help to understand the structural basis of their potential biological activities. For instance, derivatives containing the piperazine-oxazole scaffold have been docked into the active sites of several key protein targets implicated in different diseases.

Studies on quinoxaline-isoxazole-piperazine conjugates have identified them as potential EGFR-targeting agents, with docking simulations revealing key binding interactions within the receptor's tyrosine kinase domain. nih.gov Similarly, new benzamides incorporating a piperazinyl-methyl moiety were evaluated as inhibitors of butyrylcholinesterase, a target for Alzheimer's disease, with docking used to rationalize their inhibitory potential. In the context of cancer, hybrid molecules containing piperazine (B1678402) have been docked into the human estrogen receptor alpha (hER), a critical target in breast cancer therapy. elsevierpure.comnih.gov Other research has explored the interaction of piperazine derivatives with targets like dihydropteroate (B1496061) synthase (DHPS) in bacteria. researchgate.net

These studies collectively demonstrate the utility of molecular docking in hypothesizing the mechanism of action for piperazine-oxazole type compounds and guiding the design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Structurally Related Compounds

| Compound Class | Protein Target | Key Findings from Docking |

|---|---|---|

| Quinoxaline-isoxazole-piperazine conjugates | Epidermal Growth Factor Receptor (EGFR) | Predicted strong binding interactions within the EGFR tyrosine kinase domain, comparable to the standard drug erlotinib. nih.gov |

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N- (substituted-phenyl)benzamides | Butyrylcholinesterase (BChE) | Docking was used to predict the binding modes of synthesized compounds, helping to explain their enzyme inhibition activity. |

| 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles | Human Estrogen Receptor alpha (hER) | Active compounds were docked to study ligand-protein interactions and free binding energies at an atomic level. elsevierpure.comnih.gov |

The binding affinity of a ligand to its target is governed by a combination of intermolecular forces. Docking simulations are crucial for visualizing these interactions in detail. For the this compound scaffold, several key interactions are consistently observed in computational studies of related molecules.

Hydrophobic Interactions: The methylene (B1212753) groups of the piperazine ring and its linker, along with any aromatic substituents, can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket of a target protein. researchgate.net

π-Interactions: The aromatic oxazole (B20620) ring is capable of participating in π-π stacking and C-H···π interactions. mdpi.comresearchgate.net π-π stacking can occur with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site. mdpi.com Studies on imidazole-based structures, which are electronically similar to oxazoles, have demonstrated that π-π stacked dimers can form efficient conductance pathways, highlighting the importance of this interaction. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, providing insights into its stability and the conformational behavior of the ligand in a simulated biological environment.

MD simulations are widely used to assess the stability of a ligand-protein complex predicted by docking. By simulating the motion of atoms over a period, typically nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, low, and converging RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and remains stable throughout the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values suggest that the region is more constrained, often due to stable interactions. nih.gov Studies on related piperazine derivatives have used RMSF to identify that pendant chains are often the most flexible parts of the molecule within the binding site. nih.gov

In studies of piperazine-linked naphthalimides, MD simulations performed for 100 nanoseconds on ligand-protein complexes showed that the complexes achieved substantial stability throughout the simulation, validating the docking results. nih.gov

MD simulations can track the conformational changes of the compound as it interacts with its biological target or solvent molecules. This is important because the bioactive conformation (the shape the molecule adopts when it binds to its target) may differ from its lowest energy conformation in solution. Studies on similar flexible structures have shown that conformational freedom is important for interaction with receptors and that certain substitutions can induce conformational distortions that lead to a loss of potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic approach that attempts to correlate the chemical structure of compounds with their biological activity using statistical models. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.

For a series of compounds based on the this compound scaffold, a QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of analogs with variations in their substituents.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) to build a model that links the descriptors to the observed biological activity (e.g., IC50 or MIC values). nih.gov

Validation: Rigorously validating the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets. nih.gov

While no specific QSAR studies on this compound were found, research on related classes of compounds, such as N-4-arylacryloylpiperazin-1-yl-phenyl-oxazolidinones nih.gov and 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolones, has successfully employed this approach. nih.gov These studies have generated models that show a strong correlation between predicted and actual antibacterial activity, identifying key descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) as being important for activity. nih.gov Such models are valuable for prioritizing the synthesis of new derivatives with potentially enhanced potency.

Development of Predictive Models for Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the computational analysis of novel chemical entities. For classes of compounds like piperazine and oxazole derivatives, QSAR models are developed to correlate their structural or physicochemical properties with their biological activities. openpharmaceuticalsciencesjournal.comnih.gov

These models are built using a dataset of compounds with known activities, which are divided into training and test sets. openpharmaceuticalsciencesjournal.com For instance, a study on piperazine and keto-piperazine derivatives as renin inhibitors successfully developed a QSAR model with a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818, indicating a robust and predictive model. openpharmaceuticalsciencesjournal.com Similarly, 2D-QSAR models for aryl alkanol piperazine derivatives with antidepressant activities achieved high statistical significance (r² > 0.924). nih.gov Such models are invaluable for predicting the activity of new, unsynthesized derivatives of "this compound," guiding the design of more potent compounds. openpharmaceuticalsciencesjournal.comnih.gov

The development of these models often involves calculating a wide array of molecular descriptors and then selecting the most relevant ones through statistical methods like genetic function approximation (GFA). nih.gov The predictive power of these models is rigorously validated to ensure their reliability for screening new molecular designs. openpharmaceuticalsciencesjournal.comyoutube.com

Identification of Physiochemical Descriptors Correlating with Activity

A critical outcome of QSAR studies is the identification of key physicochemical descriptors that influence the biological activity of a compound series. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For example, in a QSAR study of piperazine and keto-piperazine derivatives, constitutional descriptors such as the number of double bonds (nDB) and the number of oxygen atoms (nO) were found to be vital for their binding affinity to the renin enzyme. openpharmaceuticalsciencesjournal.com In another study on aryl alkanol piperazine derivatives, descriptors like the highest occupied molecular orbital (HOMO) energy, dipole moment, and specific atom-type counts were found to be correlated with their inhibitory activity on serotonin (B10506) and noradrenaline reuptake. nih.gov

| Descriptor Type | Example Descriptors | Potential Influence on Activity of Piperazine/Oxazole Derivatives |